![molecular formula C17H19NO4S B1299465 3-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}benzoic acid CAS No. 838818-53-4](/img/structure/B1299465.png)

3-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

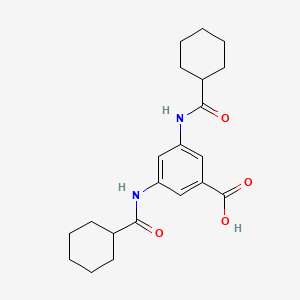

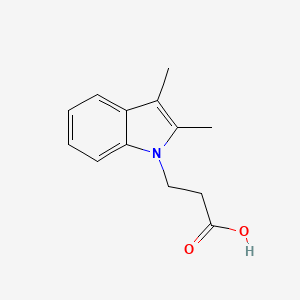

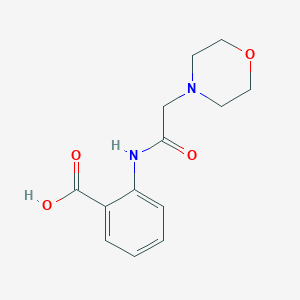

“3-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}benzoic acid” is a chemical compound with the CAS Number: 838818-53-4 . It has a molecular weight of 333.41 and its IUPAC name is 3-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}benzoic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C17H19NO4S/c1-10-8-11(2)13(4)16(12(10)3)23(21,22)18-15-7-5-6-14(9-15)17(19)20/h5-9,18H,1-4H3,(H,19,20) . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis

This compound has a boiling point of 549.6±60.0 C at 760 mmHg and a melting point of 250-252 C . It is a solid at room temperature .Wissenschaftliche Forschungsanwendungen

Medicine: Therapeutic Agent Development

This compound has potential applications in the development of therapeutic agents. Its structural features, particularly the tetramethylphenyl group, may be useful in designing molecules with specific interactions with biological targets. The sulfonylamino group could act as a linker or a functional moiety in drug conjugates, enhancing the pharmacokinetic properties of the drugs .

Agriculture: Pesticide Formulation

In agriculture, the compound could be explored for its use in pesticide formulations. The benzoic acid moiety is a common structural component in herbicides and fungicides. Its modification with a tetramethylphenylsulfonyl group could lead to new compounds with improved activity and selectivity against agricultural pests .

Material Science: Polymer Synthesis

The sulfonylamino group in this compound provides a reactive site for polymerization. It could be used as a monomer in the synthesis of high-performance polymers with specific properties like increased thermal stability or unique electrical characteristics, which are valuable in material science applications .

Environmental Science: Pollutant Removal

Due to its potential to form complexes with metals, this compound might be used in environmental science to remove pollutants from water sources. It could act as a chelating agent, binding to heavy metals and facilitating their extraction from contaminated environments.

Biochemistry: Enzyme Inhibition Studies

In biochemistry, this compound could be used to study enzyme inhibition. The tetramethylphenyl group might interact with specific amino acid residues in the active site of enzymes, providing insights into enzyme function and aiding in the design of enzyme inhibitors .

Pharmacology: Pharmacodynamic Studies

Pharmacologically, the compound could be investigated for its interactions with various receptors or ion channels. Understanding how the sulfonylamino and benzoic acid groups affect binding affinity and specificity could lead to the development of new pharmacological tools .

Safety and Hazards

Eigenschaften

IUPAC Name |

3-[(2,3,5,6-tetramethylphenyl)sulfonylamino]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4S/c1-10-8-11(2)13(4)16(12(10)3)23(21,22)18-15-7-5-6-14(9-15)17(19)20/h5-9,18H,1-4H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLYTXIQORGJGNT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)S(=O)(=O)NC2=CC=CC(=C2)C(=O)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10367156 |

Source

|

| Record name | 3-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10367156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}benzoic acid | |

CAS RN |

838818-53-4 |

Source

|

| Record name | 3-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10367156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B1299387.png)

![E,E-3-[4'-(3-Carboxy-acryloylamino)-biphenyl-4-ylcarbamoyl]-acrylic acid](/img/structure/B1299408.png)

![5-(1H-[1,2,4]Triazol-3-ylsulfanyl)-furan-2-carbaldehyde](/img/structure/B1299412.png)

![4H-chromeno[4,3-d]thiazol-2-amine](/img/structure/B1299413.png)

![3-Chloro-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1299416.png)